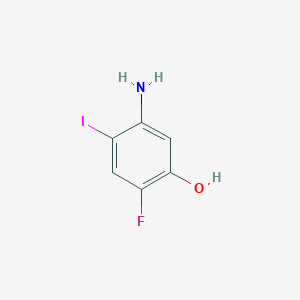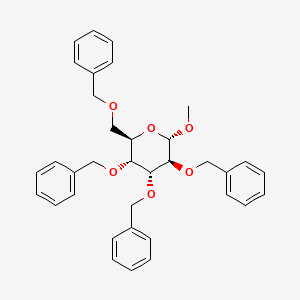![molecular formula C9H10IN3O B12841764 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent like phosphorus oxychloride.
Introduction of Iodine and Isopropoxy Groups: The final step involves the introduction of iodine and isopropoxy groups at specific positions on the pyrazolopyridine structure. This can be achieved through electrophilic substitution reactions using iodine and isopropyl alcohol as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the iodine and isopropoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine can be substituted using nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of deiodinated or dealkylated products.
Substitution: Formation of substituted derivatives with new functional groups replacing iodine or isopropoxy groups.
Applications De Recherche Scientifique
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-c]pyridine: Lacks the isopropoxy group, making it less hydrophobic.
5-Isopropoxy-1H-pyrazolo[3,4-c]pyridine: Lacks the iodine atom, affecting its reactivity and biological activity.
3-Bromo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10IN3O |
|---|---|
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
3-iodo-5-propan-2-yloxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10IN3O/c1-5(2)14-8-3-6-7(4-11-8)12-13-9(6)10/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
YBQCBNCSJMFYBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(NN=C2C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)






![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)



